molecular formula C20H18ClNO2 B11582101 {1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(cyclopropyl)methanone

{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(cyclopropyl)methanone

Cat. No.: B11582101
M. Wt: 339.8 g/mol
InChI Key: ZWWAZTNADUOSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Chlorophenoxy)ethyl]-3-cyclopropanecarbonyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorophenoxy group, an ethyl chain, and a cyclopropanecarbonyl group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-3-cyclopropanecarbonyl-1H-indole typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chlorophenoxy)ethyl]-3-cyclopropanecarbonyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

1-[2-(2-Chlorophenoxy)ethyl]-3-cyclopropanecarbonyl-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-3-cyclopropanecarbonyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Chlorophenoxy)ethyl]-3-cyclopropanecarbonyl-1H-indole is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]-cyclopropylmethanone

InChI

InChI=1S/C20H18ClNO2/c21-17-6-2-4-8-19(17)24-12-11-22-13-16(20(23)14-9-10-14)15-5-1-3-7-18(15)22/h1-8,13-14H,9-12H2

InChI Key

ZWWAZTNADUOSPM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.